7,8-Dihydroxy-9,10-epoxy-7,8-dihydrobenzo(a)pyrene is a significant organic compound derived from benzo(a)pyrene, a well-known polycyclic aromatic hydrocarbon. This compound is notable for its role as a metabolite and its involvement in carcinogenic processes. It is formed through the oxidation of benzo(a)pyrene, leading to the introduction of hydroxyl and epoxide functional groups, which enhance its reactivity and biological activity. The molecular formula for this compound is , with a molecular weight of approximately 302.32 g/mol and a CAS Registry Number of 60268-85-1
7,8-Dihydroxy-9,10-epoxy-7,8-dihydrobenzo(a)pyrene is primarily sourced from the combustion of organic materials, such as tobacco smoke and grilled foods. It is classified as a polycyclic aromatic hydrocarbon and is recognized for its carcinogenic properties. The compound undergoes metabolic activation in vivo, leading to the formation of reactive intermediates that can bind to DNA and cause mutations .
The synthesis of 7,8-dihydroxy-9,10-epoxy-7,8-dihydrobenzo(a)pyrene involves several key steps:
The reaction conditions typically involve the use of microsomal preparations from liver tissues or recombinant enzymes to facilitate the oxidation processes. The stereochemistry of the product can vary based on the specific enzymatic pathways involved.
The molecular structure of 7,8-dihydroxy-9,10-epoxy-7,8-dihydrobenzo(a)pyrene features a planar arrangement typical of polycyclic aromatic hydrocarbons. It consists of five fused benzene rings with hydroxyl groups at positions 7 and 8 and an epoxide group at positions 9 and 10.
The primary chemical reactions involving 7,8-dihydroxy-9,10-epoxy-7,8-dihydrobenzo(a)pyrene include:
The binding mechanism typically involves nucleophilic attack by the N2 atom of guanine on the electrophilic epoxide group, resulting in alkylation of the DNA base.
The mechanism by which 7,8-dihydroxy-9,10-epoxy-7,8-dihydrobenzo(a)pyrene exerts its carcinogenic effects involves several steps:
Studies have shown that this compound preferentially binds to critical genes such as p53, which plays a crucial role in tumor suppression .
Relevant data indicate that these properties significantly influence its biological activity and potential toxicity
7,8-Dihydroxy-9,10-epoxy-7,8-dihydrobenzo(a)pyrene is primarily used in research related to:
This compound serves as a critical model for studying the effects of environmental carcinogens on human health and disease progression.
Benzo(a)pyrene (B[a]P), a ubiquitous environmental carcinogen, undergoes a three-step enzymatic activation to form the ultimate carcinogen 7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE). The initial step involves cytochrome P450 enzymes (primarily CYP1A1 and CYP1B1), which oxidize B[a]P to form B[a]P-7,8-epoxide. This epoxide is subsequently hydrolyzed by microsomal epoxide hydrolase (EPHX1) to yield B[a]P-7,8-dihydrodiol (B[a]P-diol). In the final activation step, CYP1A1 or CYP1B1 further oxidizes B[a]P-diol to generate BPDE isomers, the electrophilic intermediates that form DNA adducts [1] [5] [8].
Table 1: Key Enzymes in B[a]P Metabolic Activation
Enzyme | Reaction Catalyzed | Tissue Expression |
---|---|---|
CYP1A1 | B[a]P → B[a]P-7,8-epoxide; B[a]P-diol → BPDE | Ubiquitous (lung, liver, intestine) |
CYP1B1 | B[a]P → B[a]P-7,8-epoxide; B[a]P-diol → BPDE | Extrahepatic (lung, breast) |
EPHX1 | B[a]P-7,8-epoxide → B[a]P-diol | Liver, lung |
Studies using human tissue organoids confirm that CYP1A1 induction correlates directly with BPDE-DNA adduct formation in multiple organs, with pancreatic and hepatic organoids showing the highest adduct levels [5]. Paradoxically, CYP1A1 may also detoxify BPDE via alternative metabolic pathways, explaining reduced DNA adducts in some models upon CYP induction [9].
Non-CYP pathways contribute significantly to BPDE formation. Aldo-keto reductases (AKRs), particularly AKR1A1, oxidize B[a]P-diol to ortho-quinones, which undergo redox cycling to generate reactive oxygen species (ROS). These ROS (e.g., superoxide anion, hydrogen peroxide) drive peroxyl radical-dependent epoxidation, converting B[a]P-diol to BPDE without direct CYP involvement [3].
In AKR1A1-transfected human bronchoalveolar cells (H358), BPDE-DNA adduct formation exhibits a 3-hour lag phase—distinct from CYP-mediated activation—and is amplified under oxidative stress conditions. This pathway produces (+)-anti-BPDE-N²-dGuo as the major DNA adduct, identical to CYP-derived adducts [3]. The peroxyl radical mechanism is further supported by:
Lipoxygenases (LOXs) provide an alternative route for BPDE generation via hydroperoxide-dependent co-oxidation. LOXs (e.g., 5-LOX, 12-LOX) metabolize arachidonic acid to fatty acid hydroperoxides (e.g., 5-HPETE, 12-HPETE), which serve as oxidants to epoxidize B[a]P-diol to BPDE [3] [6]. This pathway is characterized by:
Table 2: Non-CYP Pathways for BPDE Formation
Pathway | Key Enzymes/Oxidants | Primary BPDE Isomers | Inhibitors |
---|---|---|---|
Peroxyl Radical | AKR1A1, ROS (O₂˙⁻, H₂O₂) | (+)- and (−)-anti-BPDE | Superoxide dismutase, Catalase |
Lipoxygenase | 5-LOX, 12-LOX, HPETEs | syn-BPDE | NDGA, Baicalein |
LOX-mediated activation is physiologically relevant in inflammatory environments where arachidonic acid metabolism is upregulated, linking inflammation to PAH carcinogenesis [3].
BPDE exists in four stereoisomeric forms due to chiral centers at C7, C8, C9, and C10. The anti and syn designations refer to the orientation of the epoxide ring relative to the benzylic hydroxyl group at C7:
CYP-dependent metabolism predominantly generates anti-BPDE isomers (>90%), while LOX pathways favor syn-BPDE [1] [6] [8]. Stereochemistry dictates biological activity:
X-ray crystallography of DNA adducts reveals that (+)-anti-BPDE intercalates into DNA via π-stacking of its pyrene moiety between base pairs, causing helical distortion essential for mutagenicity [8]. The covalent bond involves:
Table 3: Properties of Major BPDE Stereoisomers
Isomer | Primary Formation Pathway | DNA Adduct Configuration | Mutagenic Potential |
---|---|---|---|
(+)-anti-BPDE | CYP1A1/1B1 | dG-N²-(10S) | High (G→T transversions) |
(−)-anti-BPDE | CYP1A1/1B1 | dG-N²-(10R) | Low |
(+)-syn-BPDE | LOX/Peroxyl radicals | dG-N²-(10R) | Moderate |
(−)-syn-BPDE | LOX/Peroxyl radicals | dG-N²-(10S) | Low |
Enzyme-substrate positioning governs stereoselectivity: CYP1A1’s active site constrains B[a]P-diol in a conformation favoring si-face epoxidation, yielding (+)-anti-BPDE. Conversely, LOX-mediated epoxidation lacks stereo-control, producing racemic mixtures [1] [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: